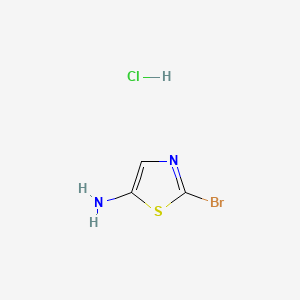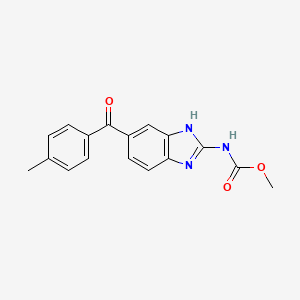
(S)-2-CHLORO-MANDELAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Chloro-mandelamide is an organic compound that belongs to the class of mandelamides It is characterized by the presence of a chiral center, making it optically active
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Chloro-mandelamide typically involves the chlorination of mandelamide. One common method is the reaction of (S)-mandelamide with thionyl chloride (SOCl₂) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent racemization and ensure the retention of the chiral center.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Chloro-mandelamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azido-mandelamide, thiocyanato-mandelamide, etc.
Oxidation: Products include mandelic acid and its derivatives.
Reduction: Products include mandelamine and mandelol.
Scientific Research Applications
(S)-2-Chloro-mandelamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-2-Chloro-mandelamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the chiral center allows for selective interactions with biological molecules, enhancing its efficacy and specificity.
Comparison with Similar Compounds
Similar Compounds
- ®-2-Chloro-mandelamide
- (S)-Mandelamide
- ®-Mandelamide
- (S)-2-Bromo-mandelamide
Uniqueness
(S)-2-Chloro-mandelamide is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Compared to its enantiomer ®-2-Chloro-mandelamide, it may exhibit different pharmacological activities and interactions with biological targets. The presence of the chlorine atom also differentiates it from other mandelamides, influencing its reactivity and applications.
Properties
CAS No. |
144664-09-5 |
|---|---|
Molecular Formula |
C8H8ClNO2 |
Molecular Weight |
185.607 |
IUPAC Name |
(2S)-2-(2-chlorophenyl)-2-hydroxyacetamide |
InChI |
InChI=1S/C8H8ClNO2/c9-6-4-2-1-3-5(6)7(11)8(10)12/h1-4,7,11H,(H2,10,12)/t7-/m0/s1 |
InChI Key |
BIEBWMDQQCKEIN-ZETCQYMHSA-N |
SMILES |
C1=CC=C(C(=C1)C(C(=O)N)O)Cl |
Synonyms |
(S)-2-CHLORO-MANDELAMIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













